molecular formula C32H27NSi B11956720 9-Ethyl-1-(triphenylsilyl)carbazole CAS No. 18834-06-5

9-Ethyl-1-(triphenylsilyl)carbazole

Cat. No.: B11956720
CAS No.: 18834-06-5
M. Wt: 453.6 g/mol
InChI Key: BRNWEVXTDZZEPB-UHFFFAOYSA-N
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Description

9-Ethyl-1-(triphenylsilyl)carbazole is a chemical compound with the molecular formula C32H27NSi It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound This compound is notable for its unique structure, which includes an ethyl group and a triphenylsilyl group attached to the carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1-(triphenylsilyl)carbazole typically involves the reaction of carbazole with ethyl bromide and triphenylsilyl chloride. The process can be summarized as follows:

    N-Alkylation: Carbazole is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.

    Silylation: The resulting 9-ethylcarbazole is then treated with triphenylsilyl chloride in the presence of a base like triethylamine to attach the triphenylsilyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-1-(triphenylsilyl)carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carbazole core, potentially altering its electronic properties.

    Substitution: The ethyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

9-Ethyl-1-(triphenylsilyl)carbazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.

    Medicine: Research into carbazole derivatives has shown potential for developing new pharmaceuticals, including anticancer and antimicrobial agents.

    Industry: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-Ethyl-1-(triphenylsilyl)carbazole involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, carbazole derivatives can influence various signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell proliferation . The specific effects depend on the functional groups attached to the carbazole core and their interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the triphenylsilyl group, resulting in different chemical properties and applications.

    3-Chloro-9-ethylcarbazole:

    3,6-Dibromo-9-ethylcarbazole: Features two bromine atoms, affecting its electronic properties and suitability for specific applications.

Uniqueness

9-Ethyl-1-(triphenylsilyl)carbazole is unique due to the presence of both the ethyl and triphenylsilyl groups. These groups confer specific electronic and steric properties, making the compound suitable for specialized applications in organic electronics and materials science.

Properties

CAS No.

18834-06-5

Molecular Formula

C32H27NSi

Molecular Weight

453.6 g/mol

IUPAC Name

(9-ethylcarbazol-1-yl)-triphenylsilane

InChI

InChI=1S/C32H27NSi/c1-2-33-30-23-13-12-21-28(30)29-22-14-24-31(32(29)33)34(25-15-6-3-7-16-25,26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3-24H,2H2,1H3

InChI Key

BRNWEVXTDZZEPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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